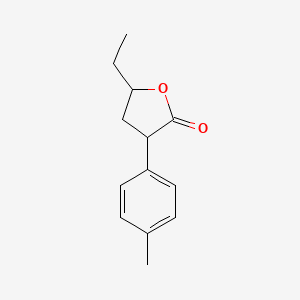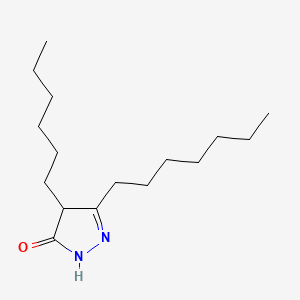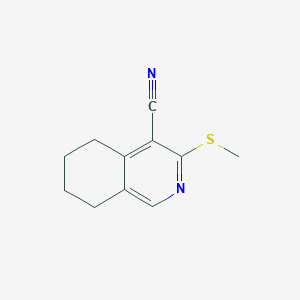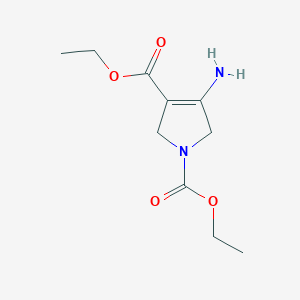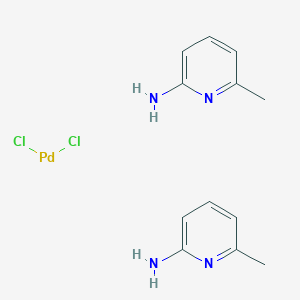![molecular formula C9H15NO B12889061 (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole CAS No. 61080-95-3](/img/structure/B12889061.png)
(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique structure with an isoxazole ring fused to a cyclooctane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctene with nitrones under photochemical conditions to form the desired isoxazole ring . The reaction conditions often include the use of a singlet sensitizer such as methyl benzoate and solvents like diethyl ether and hexanes .
Industrial Production Methods
Industrial production of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry setups for photochemical reactions can enhance the efficiency and yield of the compound . This method allows for continuous production and better control over reaction parameters.
化学反应分析
Types of Reactions
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .
科学研究应用
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole has several scientific research applications:
作用机制
The mechanism of action of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents and ring fusion, leading to different properties and applications.
Cyclooctane derivatives: These compounds have the cyclooctane ring but lack the isoxazole ring, resulting in different reactivity and uses.
The uniqueness of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole lies in its fused ring structure, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
61080-95-3 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC 名称 |
(3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9+/m0/s1 |
InChI 键 |
IDFGIBGRCXNVSC-DTWKUNHWSA-N |
手性 SMILES |
C1CCC[C@@H]2[C@@H](CC1)C=NO2 |
规范 SMILES |
C1CCCC2C(CC1)C=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


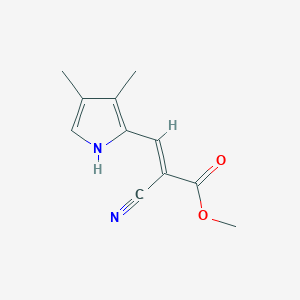
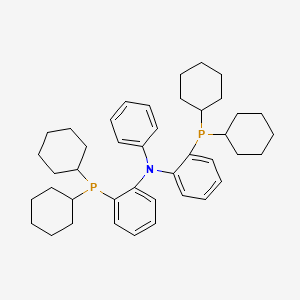

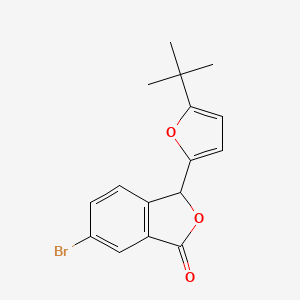
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
